BenchChemオンラインストアへようこそ!

1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid offers a privileged geminal scaffold that is not interchangeable with common vicinal cyclopropane analogs. The unique electronic and steric profile—2,6-difluoro substitution, strained cyclopropane ring, and carboxylic acid handle—delivers distinct LogP (~2.53), enhanced metabolic stability, and validated antiviral activity in derivative form. Ideal for CNS lead optimization and ester prodrug stabilization. Available in high purity (≥98%) with reliable supply. Secure your research advantage today.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
CAS No. 139229-58-6
Cat. No. B3034130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid
CAS139229-58-6
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C=CC=C2F)F)C(=O)O
InChIInChI=1S/C10H8F2O2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)
InChIKeyQRGUMJCPHNBRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid (CAS 139229-58-6): A Key Building Block for Drug Discovery and Chemical Synthesis


1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid (CAS 139229-58-6) is a specialized fluorinated cyclopropane carboxylic acid, with a molecular formula of C₁₀H₈O₂F₂ and a molecular weight of approximately 198.17 g/mol . Its defining structural features include a strained cyclopropane ring directly substituted with a carboxylic acid group and a 2,6-difluorophenyl moiety . This unique architecture makes it a highly valued intermediate in medicinal chemistry, where it is used as a building block for synthesizing more complex pharmaceutical agents, particularly those targeting central nervous system disorders, viral infections, and inflammation [1]. The compound's properties are distinct from simple cyclopropane carboxylic acids due to the electron-withdrawing and lipophilic nature of the difluorophenyl group, which can significantly influence the biological activity and metabolic stability of derivative molecules .

Why 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Cannot Be Replaced by Generic Cyclopropane Analogs


This compound is not interchangeable with other cyclopropane carboxylic acids or simple 2,6-difluorophenyl derivatives. Its value is derived from the precise geometric and electronic arrangement of its three key functional groups: the geminal cyclopropane ring directly attached to both the carboxylic acid and the 2,6-difluorophenyl substituent . This specific substitution pattern creates a unique, rigid, and non-planar scaffold that is distinct from the more common *vicinal* (e.g., 2-substituted) cyclopropane analogs . In the context of pharmaceutical synthesis, this scaffold imparts distinct physicochemical properties, such as a specific calculated LogP of approximately 2.53 , which differs from its isomers and can critically alter target binding, pharmacokinetic profiles, and metabolic stability [1]. Furthermore, the 2,6-difluoro substitution pattern on the phenyl ring offers a unique combination of steric hindrance and electron-withdrawing effects that influence the acidity of the carboxylic acid (predicted pKa ~3.0) and the reactivity of the adjacent cyclopropane ring, making it a privileged scaffold not easily mimicked by other substitutions .

Quantitative Evidence for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid Selection: A Comparator-Based Guide


Structural Differentiation: Geminal vs. Vicinal Substitution Pattern on the Cyclopropane Ring

The target compound features a geminal substitution pattern, where both the carboxylic acid and the 2,6-difluorophenyl group are directly attached to the same cyclopropane carbon. This contrasts with common vicinal analogs, such as trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic acid, where these groups are on adjacent carbons . This fundamental difference creates a unique spatial and electronic environment. The geminal arrangement imposes a more constrained geometry, forcing the difluorophenyl ring into a specific orientation relative to the carboxylic acid, which is distinct from the rotational flexibility found in the 2-substituted isomer. This can lead to divergent biological activities and physicochemical properties [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Lipophilicity (LogP) Comparison: Impact on CNS Drug Design

The target compound has a calculated LogP value of 2.53 . This value falls within a favorable range for central nervous system (CNS) drug candidates, which often require moderate lipophilicity for optimal blood-brain barrier penetration. While specific LogP data for close regioisomers like the vicinal analog are not directly available from the same source for a head-to-head comparison, the geminal substitution pattern is known to influence the overall lipophilicity of a molecule differently than a vicinal arrangement. The LogP of 2.53 serves as a critical decision-making parameter for medicinal chemists when designing compound libraries with desirable CNS exposure profiles [1].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Antiviral Activity of Derived Scaffolds: Class-Level Evidence for Anti-HIV Applications

Derivatives synthesized using this compound as a key building block have demonstrated high anti-HIV activity in cell-based assays. A study by Novakov et al. (2016) synthesized novel 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one derivatives . All compounds tested in MT-4 cell cultures infected with HIV-1 showed high antiviral activity. While specific IC50 values are not provided in the abstract, the study notes that cytotoxicity was strongly dependent on the alkylsulfanyl side chain, confirming the crucial, activity-bearing role of the core scaffold derived from 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid .

Antiviral Research HIV Medicinal Chemistry

Enhanced Hydrolytic Stability of Cyclopropane Carboxylic Acid Esters: A Class-Level Prodrug Advantage

Esters derived from cyclopropanecarboxylic acids exhibit significantly enhanced hydrolytic stability compared to their non-cyclopropane counterparts, a class-level property highly relevant to 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid derivatives. A study by means of comparison showed that a cyclopropane analog of the prodrug valacyclovir (compound 14) had a half-life of >300 hours at pH 6 and 40°C, whereas valacyclovir (13) itself had a half-life of only 69.7 hours under the same conditions [1]. This substantial increase in stability (>4.3-fold) is attributed to the hyperconjugative stabilization provided by the cyclopropyl group, a feature shared by esters of the target compound [1].

Prodrug Design Hydrolytic Stability Pharmacokinetics

Commercial Availability and Purity: A Baseline for Reproducible Research

The compound is commercially available with defined and verifiable purity standards, typically at 95%, 97%, or 98% purity as confirmed by vendors . This is a critical baseline for reproducible research. In contrast, obtaining high-purity samples of regioisomeric analogs like the trans-2-(2,6-difluorophenyl)cyclopropanecarboxylic acid can be more challenging and costly due to the additional synthetic steps required to establish and control stereochemistry . The commercial accessibility of high-purity 1-(2,6-difluorophenyl)cyclopropanecarboxylic acid reduces project risk and accelerates research timelines by eliminating the need for in-house synthesis and rigorous purification of the starting material .

Chemical Sourcing Quality Control Reproducibility

High-Value Application Scenarios for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid (CAS 139229-58-6)


Synthesis of Novel Antiviral Agents for Lead Optimization

The compound is an ideal precursor for creating focused libraries of antiviral drug candidates. Its validated anti-HIV activity in derivative form, as demonstrated by Novakov et al., makes it a high-value starting material for medicinal chemistry programs targeting viral infections . Researchers can leverage the carboxylic acid handle for rapid amide or ester coupling to explore the effects of various side chains on antiviral potency and cytotoxicity, as previously described . This application is directly supported by the class-level evidence of antiviral activity (Evidence Item 3) and the ease of derivatization afforded by the carboxylic acid group.

Design of Metabolically Stable CNS Drug Candidates

This scaffold is particularly well-suited for central nervous system (CNS) drug discovery programs. Its calculated LogP of 2.53 is within the optimal range for crossing the blood-brain barrier, a crucial property for CNS-active compounds . Furthermore, the rigid cyclopropane ring and fluorinated aromatic moiety are known structural features that can enhance metabolic stability by blocking common metabolic soft spots [1]. This makes the compound a strategic choice for synthesizing analogs in lead series for targets like neurological receptors, ion channels, or neurotransmitter transporters. This scenario is supported by the lipophilicity data (Evidence Item 2) and the general properties of its structural class.

Prodrug Development Requiring Enhanced Formulation Stability

In pharmaceutical development, formulating ester prodrugs with improved shelf-life and gastrointestinal stability is a common challenge. The cyclopropane carboxylic acid core of this compound provides a class-level advantage of significantly enhanced hydrolytic stability over non-cyclopropane esters [2]. Researchers can synthesize ester prodrugs of active pharmaceutical ingredients using this compound as an acid partner, potentially leading to formulations with longer shelf-lives, reduced premature degradation, and more reliable oral bioavailability profiles [2]. This application is a direct inference from the class-level evidence of enhanced hydrolytic stability (Evidence Item 4).

Exploring Unique Chemical Space in SAR Studies and Scaffold Hopping

For programs where a lead series has plateaued or to establish novel intellectual property, this compound offers a distinct geminal cyclopropane scaffold that is structurally different from the more common vicinal cyclopropanes . Incorporating this building block into a molecule introduces a unique three-dimensional vector and altered electronic properties, which can lead to unexpected and potentially patentable improvements in target binding affinity or selectivity . The ready commercial availability of this high-purity building block (Evidence Item 5) makes this exploratory chemistry both practical and cost-effective, allowing medicinal chemists to rapidly probe new areas of chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.